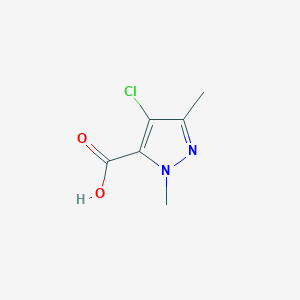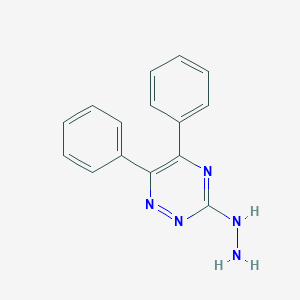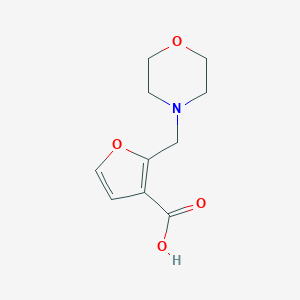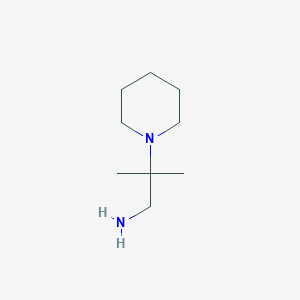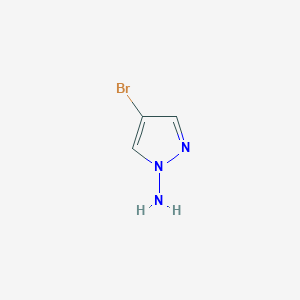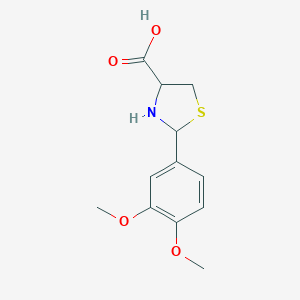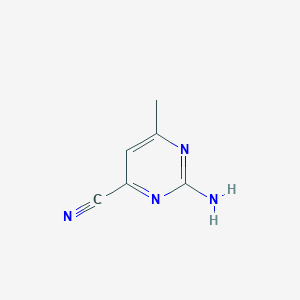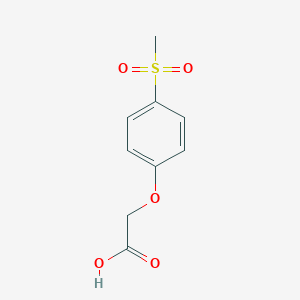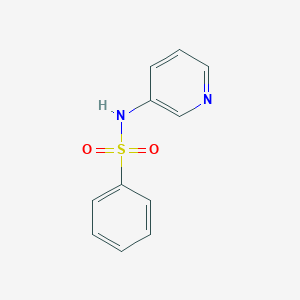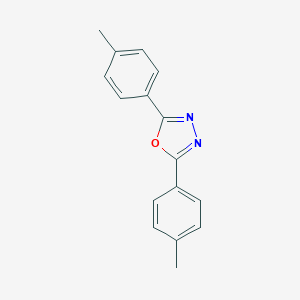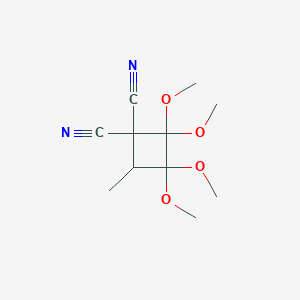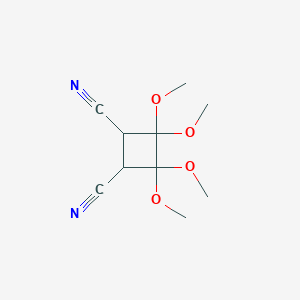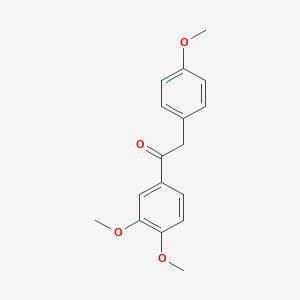
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as DME, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DME is a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone are primarily due to its ability to inhibit monoamine oxidase. This inhibition leads to an increase in neurotransmitter levels, which can result in increased mood, energy, and cognitive function. 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potency as a monoamine oxidase inhibitor. This allows for a smaller amount of compound to be used, which can be beneficial for cost and safety reasons. However, one limitation is that 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone and its effects on neurotransmitter levels and behavior. Finally, the synthesis of analogs of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone may lead to the development of compounds with improved potency and selectivity for monoamine oxidase inhibition.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been widely used in scientific research as a tool to study the role of monoamine oxidase in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the effects of MAO inhibitors on neurotransmitter levels and behavior in animal models. Additionally, 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
4927-54-2 |
|---|---|
Nombre del producto |
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-15(18)13-6-9-16(20-2)17(11-13)21-3/h4-9,11H,10H2,1-3H3 |
Clave InChI |
LUCJEOWFMRABMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



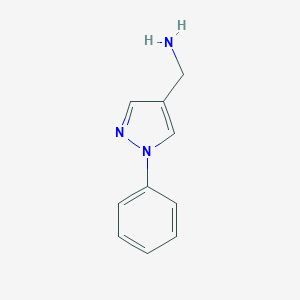
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
